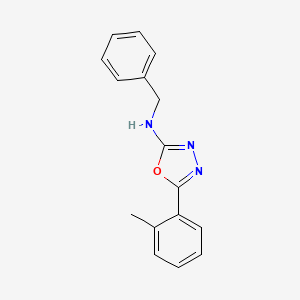
N-Benzyl-5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-(o-tolyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-(o-tolyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with o-tolyl hydrazine and a suitable carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-5-(o-tolyl)-1,3,4-oxadiazol-2-amine may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-5-(o-tolyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-5-(o-tolyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mecanismo De Acción
The mechanism of action of N-Benzyl-5-(o-tolyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological targets is crucial for its activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-5-phenyl-1,3,4-oxadiazol-2-amine
- N-Benzyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine
- N-Benzyl-5-(m-tolyl)-1,3,4-oxadiazol-2-amine
Uniqueness
N-Benzyl-5-(o-tolyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the o-tolyl group, which can influence its electronic and steric properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
918964-44-0 |
|---|---|
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N-benzyl-5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H15N3O/c1-12-7-5-6-10-14(12)15-18-19-16(20-15)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19) |
Clave InChI |
LUXLVMKLMJVPBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NN=C(O2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















